1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules similar to 1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine often involves multi-step reactions, starting from simpler heterocyclic compounds. A key intermediate in the preparation of related structures is the use of pyrazolo[3,4-d]pyrimidines, which can be obtained through intramolecular cyclization, followed by various functionalization reactions to introduce additional heterocycles and substituents, as demonstrated in the synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Rahmouni, Anis Romdhane, Abderrahim Ben Said, et al., 2014).
Molecular Structure Analysis
The molecular structure of such complex molecules is characterized by the presence of multiple heterocyclic rings that are interconnected, resulting in a rigid and defined three-dimensional shape. The structure often influences the molecule's reactivity and interaction with other molecules. For example, pyrimidine derivatives, a core component of our molecule of interest, show versatility in forming various non-covalent interactions, contributing to the compound's stability and reactivity (Bushuev, M. B., Gatilov, Y., Krivopalov, V. P., et al., 2012).
Chemical Reactions and Properties
Compounds like 1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine participate in a variety of chemical reactions, primarily due to the presence of multiple functional groups and heterocyclic components. These reactions include cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions, which can be utilized to further modify the structure and introduce new functional groups.
Physical Properties Analysis
The physical properties of such molecules, including melting point, boiling point, solubility, and crystal structure, are significantly influenced by their molecular structure. The presence of heteroatoms like nitrogen and oxygen within the structure can lead to hydrogen bonding, impacting the compound's solubility and crystallinity. For instance, the formation of hydrogen bonds and other non-covalent interactions in closely related compounds contributes to the stability of their crystalline structures (Gerhardt, Valeska, Tutughamiarso, M., Bolte, M., 2011).
properties
IUPAC Name |
1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-15-4-5-19(16(2)23-15)20-6-10-22-21(24-20)27-11-7-18(8-12-27)26(3)14-17-9-13-28-25-17/h4-6,9-10,13,18H,7-8,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXONTKHUOUNQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)N3CCC(CC3)N(C)CC4=NOC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine |
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